molecular formula C12H12BrNO B1214516 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone CAS No. 23976-55-8

4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone

Cat. No. B1214516
CAS RN: 23976-55-8
M. Wt: 266.13 g/mol
InChI Key: SRTASJMBMIZXRW-UHFFFAOYSA-N
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Description

4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone is a chemical compound with notable reactivity and potential for various chemical modifications and applications. Its synthesis, properties, and reactions highlight its significance in organic chemistry and potential utility in various fields.

Synthesis Analysis

The synthesis of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone and related quinolones has been explored through various methods. A notable approach involves a rapid two-step synthesis, starting with the condensation of o-nitroacetophenone with N,N-dimethylformamide dimethylacetal, followed by reductive cyclization under catalytic transfer hydrogenation conditions, completing in less than 3 hours (Tois et al., 2005). Additionally, a general synthesis methodology has been developed for 4-substituted quinolines, utilizing 4-haloquinoline intermediates for the introduction of various substituents late in the synthetic sequence (Outt et al., 1998).

Molecular Structure Analysis

The structure of related quinolone compounds has been confirmed through techniques such as X-ray crystallography, indicating the precise arrangement of substituents and the overall molecular geometry. This structural information is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions and Properties

4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone participates in various chemical reactions, highlighting its versatility. For instance, the compound has been utilized in fluorescence derivatization for carboxylic acids in high-performance liquid chromatography, demonstrating its reactivity and potential for analytical applications (Yamaguchi et al., 1985).

Scientific Research Applications

Antibacterial Properties and Drug Development

Quinolone antibacterials represent a crucial class of anti-infective agents with a broad spectrum of activity against various bacterial infections. Studies have highlighted the historical development and the therapeutic importance of quinolones, underscoring their role in treating infections caused by gram-negative and gram-positive bacteria (G. Bisacchi, 2015). Further research has focused on new quinolone antibiotics, indicating a continuous effort in academia and industry to develop drug candidates with improved pharmacokinetic profiles and safety margins, especially those active against antibiotic-resistant strains (Jason A. Wiles, B. J. Bradbury, M. Pucci, 2010).

Mechanism of Action

The mechanism of action of quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and cell division. This action results in the rapid death of bacterial cells, making quinolones effective against a wide range of bacterial pathogens. The evolution of quinolone antibacterials has included the introduction of compounds with enhanced activity and broader antibacterial spectra, with research focused on overcoming resistance mechanisms and improving drug safety profiles (Aura Rusu et al., 2021).

Research on Quinolone Hybrids

Recent studies have also explored the hybridization of quinolones with other bioactive scaffolds to discover novel compounds with potential anticancer activities. For instance, the conjugation of quinolines with chalcones has been investigated, revealing that such hybrids exhibit significant anticancer activities through various mechanisms, including the inhibition of tubulin polymerization and affecting DNA cleavage activity (M. Mohamed, G. E. Abuo-Rahma, 2020). This research direction underscores the versatility of quinolones and their potential beyond antibacterial applications.

Green Chemistry Approaches

Efforts have also been made to develop greener, more environmentally friendly methods for synthesizing quinolone compounds. These approaches aim to eliminate the use of hazardous chemicals and solvents, reflecting a growing trend towards sustainable drug development (L. Nainwal et al., 2019).

Safety And Hazards

The safety data sheet of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection .

properties

IUPAC Name

4-(bromomethyl)-6,8-dimethyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c1-7-3-8(2)12-10(4-7)9(6-13)5-11(15)14-12/h3-5H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTASJMBMIZXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)N2)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178695
Record name 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone

CAS RN

23976-55-8
Record name 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023976558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RIG Rycroft - Contact Dermatitis, 1981 - Wiley Online Library
A case is reported of allergic contact dermatitis from 4–bromoacetoacet‐2, 4–dimethylani1ide and 4–bromomelhyl‐6, 8–dimcthyl‐2(1H)‐quinolone in a 19–year‐old chemical laboratory …
Number of citations: 16 onlinelibrary.wiley.com
IR Alcohols - Allergic Contact Dermatitis - Springer
Cinnamic alcohol 96-SL-mix 169 Citral 150 Citronellal 40 Clobetasone-17-butyrate 118 Cobalt chloride 150 Cocoamidopropylbetaine 150 Colophony 59 -components in flooring 164-…
Number of citations: 0 link.springer.com
A Goossens, K Vander Hulst - Clinics in dermatology, 2011 - Elsevier
Occupation-induced skin reactions are not infrequently observed in the pharmaceutical industry. Workers may come in contact with irritant substances and also with chemically reactive …
Number of citations: 12 www.sciencedirect.com
AE Dooms-Goossens, KM Debusschere… - Journal of the American …, 1986 - Elsevier
A general review is given of airborne-induced contact dermatoses, particularly of the irritant and allergenic types. Because the reports in the literature often omit the term airborne, 12 …
Number of citations: 180 www.sciencedirect.com
A Goossens, J Geebelen, KV Hulst… - Kanerva's Occupational …, 2020 - Springer
Occupation-induced irritant, immediate- and delayed-type allergic skin reactions, as well as respiratory symptoms are not infrequently observed in the cosmetic and particularly the …
Number of citations: 6 link.springer.com
M Hakimi, R Jolanki, HI Maibach - Kanerva's Occupational Dermatology, 2020 - Springer
Laboratory workers run a high risk of occupational dermatitis. Laboratory technicians are exposed to a great number of chemicals, all of which are considered dangerous to the skin. …
Number of citations: 0 link.springer.com
M Pambor, M Wiesner - Contact Dermatitis, 1990 - europepmc.org
Allergic contact dermatitis due to p-nitrobenzyl bromide. - Abstract - Europe PMC Sign in | Create an account https://orcid.org Europe PMC Menu About Tools Developers Help Contact …
Number of citations: 4 europepmc.org
井出葉子, 皆川茜, 古賀弘志, 木庭幸子… - 日本皮膚科学会 …, 2009 - jstage.jst.go.jp
67 歳, 男性, 大工. 初診の 12 年前より, 顔面, 頸部, 両手背に苔癬化病変が出現した. 臨床像より慢性光線過敏性皮膚炎と診断し, 遮光および抗ヒスタミン剤の内服・副腎皮質ホルモン剤の外用にて…
Number of citations: 3 www.jstage.jst.go.jp

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